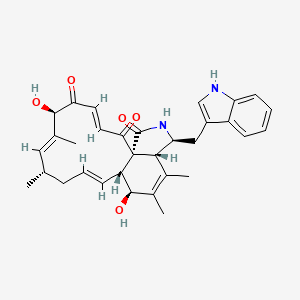
chaetoglobosin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chaetoglobosin B is a natural product found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Antitumor Activity
Chaetoglobosin B exhibits notable antitumor effects against various cancer cell lines. Research indicates that it can inhibit the growth of specific cancer cells, including cholangiocarcinoma and colorectal cancer cells. For instance, a study demonstrated that this compound had an IC50 value of 29.85 μmol/L against the KKU-100 cholangiocarcinoma cell line, while showing no activity against KKU-OCA17 cells . Another study reported that several chaetoglobosins, including this compound, exhibited cytotoxicity with varying degrees against HCT116 cells .
Antifungal Properties
The antifungal activity of this compound is particularly significant in agricultural applications. It has been shown to be effective against several plant pathogenic fungi. A study indicated that this compound demonstrated potent antifungal activity with minimum inhibitory concentration (MIC) values lower than those of traditional fungicides like carbendazim .
Antibacterial Effects
With the rise of antibiotic resistance, the antibacterial properties of this compound have been extensively researched. Studies have shown that it possesses substantial antibacterial activity against various agricultural pathogens, making it a potential candidate for developing new antibacterial agents .
Anti-inflammatory and Antioxidant Effects
This compound has also been studied for its anti-inflammatory and antioxidant properties. Research on related compounds indicates that these substances can suppress oxidative stress and inflammatory responses in cellular models . The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as MAPK and NF-κB .
Phytotoxic Effects
The phytotoxicity of this compound suggests its potential use as a herbicide. It can inhibit the growth of certain plant species, which may be beneficial in managing agricultural weeds .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines, including cholangiocarcinoma and colorectal cancer cells. The results indicated selective cytotoxicity with significant inhibition observed in specific cell lines but not others.
Case Study 2: Antifungal Applications
Field trials were conducted using this compound as a biopesticide against common agricultural fungal pathogens. The results showed effective control over fungal infections compared to conventional methods.
Case Study 3: Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects of this compound revealed its ability to modulate key signaling pathways in immune cells, providing insights into its potential therapeutic applications for inflammatory diseases.
Propriétés
Formule moléculaire |
C32H36N2O5 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25,28-30,33,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,28-,29+,30+,32+/m0/s1 |
Clé InChI |
VUEFRYQBOMQOMV-MLXGBZTESA-N |
SMILES isomérique |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
SMILES canonique |
CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Synonymes |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















